molecular formula C19H25N5O3 B2998248 N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1797731-78-2

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2998248
CAS No.: 1797731-78-2
M. Wt: 371.441
InChI Key: LTOCDQTWRWCORO-UHFFFAOYSA-N
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Description

“N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a complex organic compound that features a combination of pyridine, piperidine, tetrahydrofuran, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the piperidine derivative: Starting with 3-cyanopyridine, a nucleophilic substitution reaction with piperidine could yield the 3-cyanopyridin-2-ylpiperidine derivative.

    Oxalamide formation: The piperidine derivative can then be reacted with oxalyl chloride to form the oxalamide intermediate.

    Tetrahydrofuran incorporation: Finally, the oxalamide intermediate can be reacted with a tetrahydrofuran derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or tetrahydrofuran moieties.

    Reduction: Reduction reactions could target the nitrile group in the pyridine ring.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could convert nitriles to amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its functional groups offer multiple sites for further chemical modifications.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.

Industry

In the materials science field, the compound could be used in the development of new polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with molecular targets such as proteins or nucleic acids, potentially inhibiting or activating specific pathways. The presence of the nitrile and oxalamide groups suggests potential interactions with enzymes or receptors through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(methyl)oxalamide
  • N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

The unique combination of functional groups in “N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” provides distinct chemical properties and potential applications. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain reactions or biological assays.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c20-11-15-3-1-7-21-17(15)24-8-5-14(6-9-24)12-22-18(25)19(26)23-13-16-4-2-10-27-16/h1,3,7,14,16H,2,4-6,8-10,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCDQTWRWCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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